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Compound of Interest

Compound Name: Elinogrel

Cat. No.: B1662655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Elinogrel (formerly PRT060128) is an experimental antiplatelet agent that acts as a direct-

acting, selective, and reversible antagonist of the P2Y12 receptor.[1][2] Unlike thienopyridine

antiplatelet drugs such as clopidogrel, elinogrel is not a prodrug and does not require

metabolic activation, leading to a more rapid onset of action and less inter-individual variability

in its effects.[2][3] It was developed for both intravenous and oral administration to treat acute

coronary syndrome and prevent secondary thrombotic events.[2] Although its clinical

development was terminated, the study of elinogrel provides valuable insights into the

pharmacology of reversible P2Y12 inhibitors.

Chemical Structure and Properties
Elinogrel is a complex molecule with the IUPAC name N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-

{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea. Its chemical

and physical properties are summarized in the tables below.
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Identifier Value

IUPAC Name

N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-

fluoro-7-(methylamino)-2,4-dioxo-1,4-

dihydroquinazolin-3(2H)-yl]phenyl}urea

CAS Number 936500-94-6

Molecular Formula C₂₀H₁₅ClFN₅O₅S₂

SMILES

CNC1=C(F)C=C2C(=C1)N(C(=O)N=C2O)C3=C

C=C(C=C3)NC(=O)NS(=O)

(=O)C4=CC=C(S4)Cl

InChI

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-

12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-

10(3-5-11)24-19(29)26-34(31,32)17-7-6-

16(21)33-17/h2-9,23H,1H3,(H,25,30)

(H2,24,26,29)

Physicochemical Properties
Property Value Source

Molecular Weight 523.9 g/mol Cayman Chemical

Appearance Solid Cayman Chemical

Solubility DMSO: 100 mM Cayman Chemical

pKa (Strongest Acidic) 4.69 (Predicted) DrugBank Online

pKa (Strongest Basic) 2.01 (Predicted) DrugBank Online

logP 3.24 (Predicted) DrugBank Online

Water Solubility 0.00327 mg/mL (Predicted) DrugBank Online

Mechanism of Action: P2Y12 Receptor Antagonism
Elinogrel exerts its antiplatelet effect by competitively and reversibly binding to the P2Y12

receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor
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(GPCR) that plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation

and aggregation.

By blocking the P2Y12 receptor, elinogrel prevents ADP from binding and initiating the

downstream signaling cascade that leads to platelet activation. This inhibition of the P2Y12

pathway ultimately reduces platelet aggregation and thrombus formation.
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P2Y12 Receptor Signaling Pathway Inhibition by Elinogrel.

Pharmacological Properties
Pharmacodynamics
Elinogrel demonstrates a rapid and potent inhibition of ADP-induced platelet aggregation.

Being a reversible inhibitor, its antiplatelet effects are transient, with platelet function returning

to baseline within a shorter period compared to irreversible inhibitors.

Parameter Value Assay

Ki 23 nM
P2Y12 Receptor Binding

Assay

IC₅₀ 2.81 nM
Human Platelet-Rich Plasma

(hPRP) Aggregation Assay

Pharmacokinetics
Elinogrel can be administered both intravenously and orally. It is primarily metabolized via N-

demethylation, with about 15% of the drug undergoing this transformation. The remaining drug

is excreted unchanged in the urine and feces.

Parameter Value (Dose) Study Population

Cmax (Median) 30,600 ng/mL 120 mg IV + 100 mg oral

Cmax (Median) 20,700 ng/mL 120 mg IV + 150 mg oral

AUC₀₋₂₄ (Mean) 153,088 ng·hr/mL 120 mg IV + 100 mg oral

AUC₀₋₂₄ (Mean) 163,091 ng·hr/mL 120 mg IV + 150 mg oral

Experimental Protocols
ADP-Induced Platelet Aggregation Assay in Human
Platelet-Rich Plasma (hPRP)
Objective: To determine the in vitro potency of elinogrel in inhibiting platelet aggregation.
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Methodology:

Blood Collection: Whole blood is collected from healthy human donors into tubes containing

an anticoagulant (e.g., 3.2% sodium citrate).

PRP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a

low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant PRP is

carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the

remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized

concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Assay Procedure:

Aliquots of PRP are pre-incubated with varying concentrations of elinogrel or vehicle

control in an aggregometer cuvette at 37°C with constant stirring.

Platelet aggregation is induced by adding a standard concentration of ADP.

The change in light transmittance through the PRP suspension is monitored over time

using a light transmission aggregometer. As platelets aggregate, the turbidity of the

sample decreases, and light transmittance increases.

Data Analysis: The percentage of platelet aggregation inhibition is calculated for each

elinogrel concentration relative to the vehicle control. The IC₅₀ value is then determined

from the concentration-response curve.
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Workflow for ADP-Induced Platelet Aggregation Assay.

Murine Ferric Chloride (FeCl₃)-Induced Thrombosis
Model
Objective: To evaluate the in vivo antithrombotic efficacy of elinogrel.

Methodology:

Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is

applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.

Drug Administration: Elinogrel or a vehicle control is administered to the mice (e.g.,

intravenously or orally) prior to the FeCl₃ application.

Thrombus Formation Monitoring: Blood flow in the carotid artery is monitored using a

Doppler flow probe. The time to vessel occlusion is recorded as the primary endpoint.

Data Analysis: The time to occlusion in the elinogrel-treated group is compared to the

vehicle-treated group to assess the antithrombotic effect.
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Clinical Trials Overview
Elinogrel was evaluated in several clinical trials to assess its safety, tolerability, and efficacy.

INNOVATE-PCI (NCT00751231)
This Phase II trial evaluated the safety and efficacy of intravenous and oral elinogrel compared

to clopidogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI).

Outcome Elinogrel Group Clopidogrel Group

Number of Patients 434 218

TIMI Major or Minor Bleeding 2.1% 1.4%

Bleeding Requiring Medical

Attention
11.5% 6.3%

Periprocedural Myocardial

Infarction
14.5% 10.6%

ERASE MI (NCT00546260)
This was a Phase IIa pilot study designed to evaluate the safety and tolerability of escalating

doses of intravenous elinogrel in patients with ST-elevation myocardial infarction (STEMI)

before primary PCI. The trial was prematurely terminated for administrative reasons.
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Simplified Workflows for INNOVATE-PCI and ERASE MI Clinical Trials.

Conclusion
Elinogrel is a well-characterized reversible P2Y12 receptor antagonist with a rapid onset of

action. Its development, although halted, has contributed significantly to the understanding of

direct-acting antiplatelet therapies. The data and experimental protocols outlined in this guide

provide a comprehensive technical overview for researchers and professionals in the field of

drug development and cardiovascular pharmacology.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1662655?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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